molecular formula C18H19N3O4 B6445685 4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640974-88-3

4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6445685
CAS No.: 2640974-88-3
M. Wt: 341.4 g/mol
InChI Key: KXXHMYJYMZEFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-2-carboxamide core linked via an azetidine-3-yloxy spacer to a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl group. The pyridine carboxamide group may engage in hydrogen bonding, suggesting utility in targeting enzymes or receptors with polar active sites.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-18(22)15-8-13(3-4-20-15)25-14-10-21(11-14)9-12-1-2-16-17(7-12)24-6-5-23-16/h1-4,7-8,14H,5-6,9-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXHMYJYMZEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

BRD1401
  • Structure: (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one
  • Key Differences : Replaces the azetidine-pyridine carboxamide with an imidazolone-pyrimidine system.
Butyroxan ()
  • Structure : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride
  • Key Differences : Substitutes azetidine with a pyrrolidine ring and replaces pyridine carboxamide with a ketone-linked phenylpyrrolidine.
Compound 2a ()
  • Structure: (3S)-4-{[(4-{[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy}-2,5-difluorophenyl)methyl]amino}-3-hydroxybutanoic acid hydrochloride
  • Key Differences: Incorporates a benzodioxin-linked phenylmethoxy group and a hydroxybutanoic acid chain.
  • Implications : The fluorinated phenyl group and carboxylic acid enhance solubility and protein binding, common in anti-inflammatory or kinase inhibitors .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide ()
  • Structure : Dual benzodioxin moieties linked via a pyrazole-carboxamide scaffold.
  • Key Differences : Symmetric benzodioxin substitution may enhance target avidity but reduce metabolic stability compared to the asymmetric target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BRD1401 Butyroxan Compound 2a
Molecular Weight ~400 (estimated) 367.38 399.91 585.57
LogP (Predicted) 2.5–3.2 2.8 3.1 2.2
Hydrogen Bond Donors 2 1 1 3
Hydrogen Bond Acceptors 6 7 6 10
Solubility Moderate (aqueous/organic) Low (lipophilic) High (HCl salt) Moderate (HCl salt)

Notes:

  • The target compound’s azetidine ring balances rigidity and solubility, contrasting with BRD1401’s higher lipophilicity.
  • Butyroxan’s hydrochloride salt improves bioavailability, a strategy applicable to the target molecule .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.